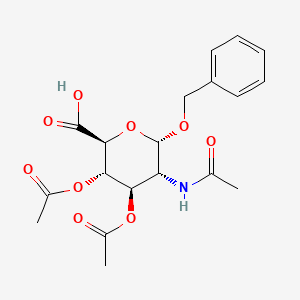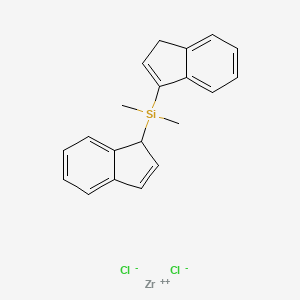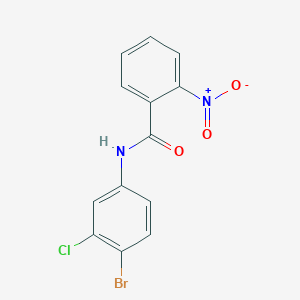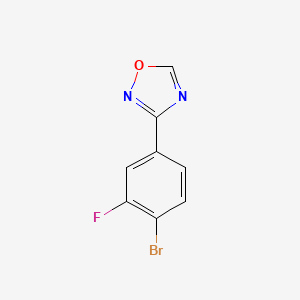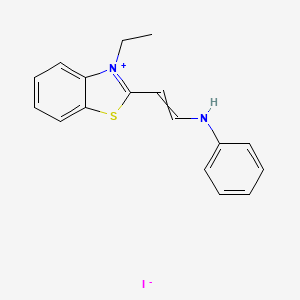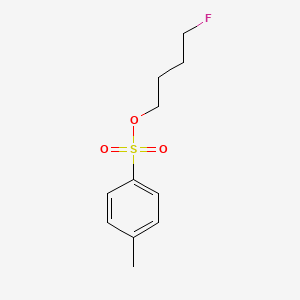
3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Difluoro-2-méthoxyphényl)-1,2,4-oxadiazole est un composé chimique appartenant à la classe des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d’oxygène et deux atomes d’azote dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence de deux atomes de fluor et d’un groupe méthoxy lié à un cycle phényle, qui est ensuite relié au cycle oxadiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4,5-Difluoro-2-méthoxyphényl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la réaction du 4,5-difluoro-2-méthoxybenzonitrile avec l’hydrate d’hydrazine, suivie d’une cyclisation avec un réactif approprié tel que l’oxychlorure de phosphore.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression et l’utilisation de catalyseurs pour faciliter le processus de cyclisation. L’utilisation de réacteurs à flux continu peut également améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(4,5-Difluoro-2-méthoxyphényl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’amines ou d’autres produits réduits.
Substitution : Les atomes de fluor et le groupe méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués.
4. Applications de la recherche scientifique
3-(4,5-Difluoro-2-méthoxyphényl)-1,2,4-oxadiazole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des voies et des interactions biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 3-(4,5-Difluoro-2-méthoxyphényl)-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires spécifiques. La présence d’atomes de fluor et du groupe méthoxy peut influencer son affinité de liaison et sa sélectivité envers ces cibles. Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, modulant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4,5-Difluoro-2-méthoxybenzaldéhyde
- N-(4,5-Difluoro-2-méthoxyphényl)acétamide
- Acide 4,5-difluoro-2-méthoxyphénylboronique
Unicité
3-(4,5-Difluoro-2-méthoxyphényl)-1,2,4-oxadiazole est unique en raison de ses caractéristiques structurelles spécifiques, telles que le cycle oxadiazole et le motif de substitution sur le cycle phényle. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C9H6F2N2O2 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
3-(4,5-difluoro-2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6F2N2O2/c1-14-8-3-7(11)6(10)2-5(8)9-12-4-15-13-9/h2-4H,1H3 |
Clé InChI |
IIDRJASRNBTAEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2=NOC=N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)



